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Compound of Interest

Compound Name: Bisoprolol-d7

Cat. No.: B585484 Get Quote

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data for Bisoprolol-d7, a deuterated isotopologue of the

cardioselective beta-blocker Bisoprolol. This document is intended for researchers, scientists,

and drug development professionals engaged in the analysis and characterization of Bisoprolol

and its metabolites.

Introduction
Bisoprolol is a potent and selective β1 adrenergic receptor antagonist widely prescribed for the

management of cardiovascular diseases such as hypertension, angina pectoris, and heart

failure.[1] Isotope-labeled internal standards, such as Bisoprolol-d7, are crucial for quantitative

bioanalytical studies using mass spectrometry, providing high accuracy and precision by

correcting for matrix effects and variations in sample processing. This guide summarizes the

available spectral data and outlines the experimental protocols for the analysis of Bisoprolol-
d7.

Mass Spectrometry Data
Mass spectrometry is a key analytical technique for the quantification of drugs and their

metabolites in biological matrices. The use of a stable isotope-labeled internal standard like

Bisoprolol-d7 is the gold standard for LC-MS/MS assays.

Table 1: Mass Spectrometry Data for Bisoprolol and Bisoprolol-d7
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Parameter
Bisoprolol
(Unlabeled)

Bisoprolol-d7 Data Source(s)

Molecular Formula C₁₈H₃₁NO₄ C₁₈H₂₄D₇NO₄ [2]

Molecular Weight 325.4 g/mol 332.5 g/mol [2][3]

Protonated Molecule

[M+H]⁺
m/z 326.3 Expected m/z 333.3 [4]

Key Fragment Ion(s) m/z 116.3 Expected m/z 121.3 [4][5]

Mass Transition

(MRM)
m/z 326.3 → 116.3

Expected m/z 333.3

→ 121.3
[4][5]

Experimental Protocol: LC-MS/MS Analysis
The following protocol is a representative method for the analysis of Bisoprolol in human

plasma, adapted for the use of Bisoprolol-d7 as an internal standard.

Chromatographic Conditions:

HPLC System: Agilent 1100 series or equivalent

Column: Capcell Pak C18 MG III (100 mm x 2.0 mm, 5 µm)[5]

Mobile Phase: A mixture of 10 mM ammonium acetate buffer with 0.1% formic acid and

methanol (32:68, v/v)[6]

Flow Rate: 1.0 mL/min[6]

Injection Volume: 10 µL

Column Temperature: 40 °C

Mass Spectrometric Conditions:

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Electrospray Ionization (ESI), Positive[7]
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Multiple Reaction Monitoring (MRM) Transitions:

Bisoprolol: m/z 326.3 → 116.3[5]

Bisoprolol-d7 (Internal Standard): m/z 333.3 → 121.3 (expected)

Collision Energy: Optimized for the specific instrument, typically around 20-30 eV.

Source Temperature: 350 °C[7]

Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard

(Bisoprolol-d7).

Vortex mix for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Inject into the LC-MS/MS system.

NMR Spectroscopy Data
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. While specific

NMR data for Bisoprolol-d7 is not readily available in the public domain, the following tables

summarize the ¹H and ¹³C NMR data for unlabeled Bisoprolol. The deuteration in Bisoprolol-
d7 occurs on the isopropyl group, which would lead to the disappearance of the corresponding

signals in the ¹H NMR spectrum and altered splitting patterns for adjacent carbons in the ¹³C

NMR spectrum.

Table 2: ¹H NMR Data for Bisoprolol
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Data Source(s)

7.28 d 2H Ar-H [7]

6.95 d 2H Ar-H [7]

4.51 s 2H Ar-CH₂-O [7]

4.05 m 1H CH-OH [7]

3.98 m 2H O-CH₂-CH₂-O [7]

3.70 m 2H O-CH₂-CH₂-O [7]

3.58 m 1H CH(CH₃)₂ [7]

2.85 m 2H N-CH₂ [7]

2.70 m 1H
CH(CH₃)₂

(isopropyl)
[7]

1.25 d 6H CH(CH₃)₂ [7]

1.18 d 6H
O-CH(CH₃)₂

(isopropyl)
[7]

Table 3: ¹³C NMR Data for Bisoprolol
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Chemical Shift (δ) ppm Assignment Data Source(s)

158.5 Ar-C-O [7]

131.5 Ar-C-CH₂ [7]

129.0 Ar-CH [7]

114.5 Ar-CH [7]

72.0 O-CH₂-Ar [7]

71.5 O-CH₂-CH₂-O [7]

70.5 CH-OH [7]

69.5 O-CH(CH₃)₂ [7]

67.0 O-CH₂-CH₂-O [7]

50.0 N-CH₂ [7]

49.5 N-CH(CH₃)₂ [7]

23.0 CH(CH₃)₂ [7]

22.5 O-CH(CH₃)₂ [7]

Experimental Protocol: NMR Analysis
The following is a general protocol for acquiring NMR spectra of Bisoprolol.

NMR Spectrometer: Bruker Avance 500 MHz or equivalent[7]

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)[7]

Standard: Tetramethylsilane (TMS) as an internal standard.

Sample Concentration: Approximately 10 mg of the compound dissolved in 0.5 mL of the

deuterated solvent.

Acquisition Parameters: Standard pulse sequences for ¹H, ¹³C, COSY, HSQC, and HMBC

experiments should be employed for complete structural assignment.
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Visualizations
Signaling Pathway of Bisoprolol
Bisoprolol is a β1-selective adrenergic receptor antagonist. Its mechanism of action involves

blocking the effects of catecholamines (e.g., adrenaline) at these receptors, primarily in the

heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.
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Caption: Signaling pathway of Bisoprolol's antagonist action on the β1 adrenergic receptor.

Experimental Workflow for Bioanalytical Method
The following diagram illustrates a typical workflow for the quantitative analysis of Bisoprolol in

a biological matrix using LC-MS/MS with a deuterated internal standard.
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Caption: A typical experimental workflow for the bioanalysis of Bisoprolol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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